Solriamfetol

概要

準備方法

化学反応の分析

R-228060は、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、この化合物は酸化されて対応する酸化物を生成するか、還元されてアミンを生成することができます .

科学研究の用途

R-228060は、幅広い科学研究の用途を持っています。 化学では、キラル補助剤として非対称マイケル反応に使用されます . 生物学および医学では、ナルコレプシーと閉塞性睡眠時無呼吸症候群に関連する過度の昼間の眠気を治療する可能性について主に研究されています . この化合物は、他の睡眠障害や神経学的疾患への使用の可能性についても調査されています .

科学的研究の応用

Clinical Applications

-

Narcolepsy :

- Solriamfetol has been shown to significantly improve wakefulness in patients with narcolepsy. In clinical trials, it demonstrated robust effects on the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS), indicating substantial reductions in sleepiness levels compared to placebo .

- The TONES trials, which included multiple phase III studies, established this compound's efficacy across various doses (75 mg, 150 mg, and 300 mg). Results indicated that a significant proportion of patients experienced improvements in their global impression of change .

-

Obstructive Sleep Apnea :

- Clinical studies have also validated this compound's effectiveness in treating EDS due to OSA. Patients receiving this compound showed significant improvements in objective and subjective measures of sleepiness, with effect sizes indicating clinically meaningful benefits .

- The SHARP study highlighted that this compound not only improved wakefulness but also cognitive function in patients with cognitive impairments associated with OSA .

Efficacy Data from Clinical Trials

The following table summarizes key efficacy data from pivotal trials involving this compound:

| Study | Population | Dose | Primary Endpoint | Results |

|---|---|---|---|---|

| TONES 2 | Narcolepsy | 75 mg, 150 mg, 300 mg | MWT mean sleep latency | Significant improvement vs. placebo (P < 0.05) |

| TONES 3 | OSA | 75 mg, 150 mg, 300 mg | ESS score change | Significant reduction in ESS scores (P < 0.0001) |

| SHARP | OSA with cognitive impairment | 150 mg | DSST RBANS scores | Significant improvement vs. placebo (P = .009) |

| Long-term Study | Narcolepsy/OSA | Varies | Maintenance of efficacy | Clinically meaningful improvements over 1 year |

Safety and Tolerability

This compound's safety profile was assessed through various clinical trials. Common adverse events included nausea, anxiety, headache, and insomnia. Serious adverse events were infrequent and typically not deemed related to the drug . The overall tolerability was consistent across studies, supporting its use as a long-term treatment option for EDS associated with narcolepsy and OSA.

Real-World Evidence

The SURWEY study provided insights into real-world outcomes following this compound initiation among patients with narcolepsy. The results indicated significant improvements in ESS scores after treatment initiation across different patient subgroups. Most patients reported positive changes in their condition as assessed by both physicians and themselves .

作用機序

R-228060の正確な作用機序は完全に解明されていません。 ドーパミンおよびノルエピネフリン再取り込み阻害剤として作用すると考えられています . これは、この化合物が、ニューロンへの再取り込みを阻害することにより、脳内のドーパミンおよびノルエピネフリンのレベルを高めることを意味します。 これらの神経伝達物質は、覚醒と注意の調節において重要な役割を果たします .

類似化合物の比較

R-228060は、ドーパミンおよびノルエピネフリン再取り込み阻害剤としての二重作用のために、他の類似化合物とは異なります . 類似化合物には、メチルフェニデートやモダフィニルなどの他のノルエピネフリン-ドーパミン再取り込み阻害剤が含まれます . R-228060は、これらの化合物とは異なる独自の化学構造と薬理学的プロファイルを有しています .

類似化合物との比較

R-228060 is unique compared to other similar compounds due to its dual action as a dopamine and norepinephrine reuptake inhibitor . Similar compounds include other norepinephrine-dopamine reuptake inhibitors such as methylphenidate and modafinil . R-228060 has a distinct chemical structure and pharmacological profile that sets it apart from these compounds .

生物活性

Solriamfetol, a novel wake-promoting agent, has garnered significant attention for its efficacy in treating excessive daytime sleepiness associated with conditions such as narcolepsy and obstructive sleep apnea (OSA). This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.

This compound functions primarily as a dopamine and norepinephrine reuptake inhibitor (DNRI) . Research indicates that it selectively inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is crucial for enhancing wakefulness and reducing sleepiness. Notably, this compound also exhibits agonist activity at trace amine-associated receptor 1 (TAAR1), which may further contribute to its wake-promoting effects .

Preclinical Studies

Preclinical studies have demonstrated that this compound does not increase locomotor activity in naive mice but inhibits locomotor activity in dopamine transporter (DAT) knockout mice. This suggests a unique pharmacological profile compared to traditional stimulants . The following table summarizes key findings from preclinical pharmacology studies:

| Parameter | This compound | Traditional Stimulants |

|---|---|---|

| Dopamine Reuptake Inhibition | Yes | Yes |

| Norepinephrine Reuptake Inhibition | Yes | Yes |

| TAAR1 Agonist Activity | Yes | No |

| Increase in Locomotor Activity | No | Yes |

Phase III Trials

Multiple phase III clinical trials have evaluated the efficacy of this compound in patients with excessive sleepiness due to narcolepsy and OSA. A pivotal 12-week study assessed this compound at doses of 75 mg, 150 mg, and 300 mg against placebo. Key findings include:

- Maintenance of Wakefulness Test (MWT): Significant improvements were observed across all doses compared to placebo, with least squares mean changes from baseline of 12.3 minutes for 300 mg and 9.8 minutes for 150 mg versus only 2.1 minutes for placebo (p < 0.0001) .

- Epworth Sleepiness Scale (ESS): The ESS scores improved significantly with this compound treatment; the change was -6.4 for the 300 mg group compared to -1.6 for placebo (p < 0.0001) .

The following table summarizes the results from a key phase III trial:

| Dose (mg) | MWT Change (minutes) | ESS Change | PGI-C Improvement (%) |

|---|---|---|---|

| Placebo | 2.1 | -1.6 | 39.7 |

| 150 | 9.8 | -6.4 | 78.2 |

| 300 | 12.3 | -6.4 | 84.7 |

Safety Profile

This compound has been generally well-tolerated in clinical trials, with adverse events comparable to placebo groups. Common side effects include headache, nausea, and anxiety; however, serious adverse events were rare . Long-term studies indicate sustained efficacy without significant tolerance development over time .

Case Studies

Several case studies further illustrate the clinical application of this compound:

- Narcolepsy Patient Case: A patient with narcolepsy experienced significant improvements in daytime alertness and quality of life after initiating treatment with this compound at a dose of 150 mg daily.

- Obstructive Sleep Apnea Patient Case: In a cohort study involving patients with OSA, those treated with this compound reported enhanced wakefulness and reduced sleepiness during daily activities, leading to improved occupational performance.

特性

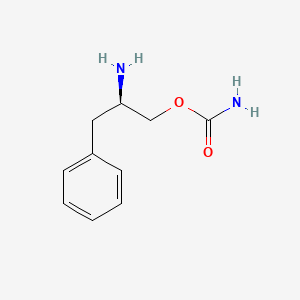

IUPAC Name |

[(2R)-2-amino-3-phenylpropyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTRAOBQFUDCSR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](COC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027926 | |

| Record name | Solriamfetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor. | |

| Record name | Solriamfetol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

178429-62-4 | |

| Record name | (2R)-2-Amino-3-phenylpropyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178429-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solriamfetol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178429624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solriamfetol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solriamfetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLRIAMFETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U7C91AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。